molecular formula C17H22FN5 B2686233 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2415632-20-9

2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2686233
CAS No.: 2415632-20-9
M. Wt: 315.396
InChI Key: VOFKTJKIKJEXLR-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine moiety, a privileged scaffold frequently found in biologically active compounds and FDA-approved drugs across various therapeutic areas, including antipsychotic, antidepressant, and antitumor applications . The structure combines a substituted pyrimidine ring, a common pharmacophore in kinase inhibitors, with a fluorobenzyl-piperazine group. The presence of the fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability . This specific molecular architecture suggests potential research value for investigating its interactions with various biological targets, such as neurotransmitter receptors or protein kinases. Researchers can utilize this compound as a building block or a reference standard in hit-to-lead optimization campaigns. This product is intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFKTJKIKJEXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. This forms 4-[(4-fluorophenyl)methyl]piperazine.

    Coupling with Pyrimidine: The intermediate is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine under basic conditions to yield the final product. This step often requires a catalyst such as palladium on carbon (Pd/C) and a base like sodium carbonate.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can be summarized as follows:

  • Antidepressant Effects : Compounds with similar structures have shown promise as antidepressants due to their ability to modulate neurotransmitter systems.
  • Antipsychotic Properties : The piperazine ring is known for its role in many antipsychotic medications, suggesting that this compound may exhibit similar effects.
  • Antimicrobial Activity : Research has indicated that derivatives of piperazine can possess antibacterial and antifungal properties, making this compound a candidate for further investigation in infectious disease treatments.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally similar to this compound exhibited significant antidepressant effects in animal models. The research highlighted the importance of the piperazine moiety in enhancing serotonin receptor activity.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated that modifications to the piperazine structure could enhance antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. The study emphasized the potential for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets:

    Receptor Binding: It binds to serotonin and dopamine receptors, modulating their activity.

    Pathways: Influences neurotransmitter pathways, potentially altering mood and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Piperazine Substituent Pyrimidine Substituents Key Properties Characterization Methods
Target Compound C₁₇H₂₁FN₆ 4-fluorophenylmethyl N,N-dimethylamino Not reported NMR, MS (inferred)
6h () C₂₃H₂₁F₂N₅O₂S Bis(4-fluorophenyl)methyl Sulfamoyl amino Mp: 230°C ¹H/¹³C/¹⁹F NMR, MS
C4 () C₂₈H₂₃FN₄O₃ 4-fluorophenyl (quinoline-linked) Methyl ester Yellow solid ¹H NMR, HRMS
N-(2-Fluorophenyl)... () C₂₆H₂₄FN₅O (2-fluorophenyl)amino Phenyl, methyl, aminomethyl Stabilized by C–H∙∙∙O bonds X-ray crystallography, NMR
Dimethyl-{6-[4-(4-methyl-piperazin-1-yl... () C₂₀H₂₄F₃N₅ 4-methylpiperazinylmethyl Trifluoromethyl, dimethylamino Not reported MS, NMR

Key Observations

Piperazine Substituents: The target compound’s 4-fluorophenylmethyl group differs from the bis(4-fluorophenyl)methyl in 6h (), which increases steric bulk and may reduce solubility .

Pyrimidine Substituents: The N,N-dimethylamino group in the target compound likely improves solubility relative to the sulfamoyl amino group in 6h (), which introduces hydrogen-bonding capacity but higher polarity . Trifluoromethyl substituents () increase electronegativity and metabolic resistance, whereas the target’s dimethylamino group offers basicity for protonation in physiological environments .

Crystallographic and Conformational Insights :

  • Pyrimidine derivatives with fluorophenyl groups () display intramolecular hydrogen bonding and planar deviations (e.g., dihedral angles of ~12° between pyrimidine and phenyl rings), which influence molecular packing and bioavailability .

Synthetic and Analytical Methods :

  • All analogs rely on NMR and MS for validation, but X-ray crystallography () provides precise conformational data critical for structure-activity relationship (SAR) studies .

Limitations

  • Biological activity data (e.g., receptor binding, pharmacokinetics) for the target compound are absent in the provided evidence, limiting functional comparisons.
  • Melting points and solubility metrics for the target compound remain unreported, necessitating extrapolation from analogs.

Biological Activity

The compound 2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrimidine core substituted with a piperazine moiety and a fluorobenzyl group. Below are its key properties:

PropertyDetails
Molecular Formula C19H24F2N4
Molecular Weight 364.42 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1=C(N=CN=C1)C(=C(C2=CC=C(C=C2)F)N2CCN(CC2)C)C

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. It has been shown to act as an antagonist or modulator at several G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. Specifically, it may influence pathways related to neurotransmitter release and calcium signaling, impacting conditions such as anxiety and depression.

Antidepressant Effects

Research indicates that compounds structurally similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating major depressive disorder (MDD) and anxiety disorders .

Antipsychotic Properties

The piperazine derivative has also been studied for its antipsychotic properties. It appears to block dopamine receptors, which is a common mechanism among antipsychotic medications. Studies have demonstrated reductions in psychotic symptoms in rodent models when administered this compound .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by inhibiting neuroinflammatory pathways. This could position it as a candidate for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Study on Antidepressant Activity : In a controlled study involving mice, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Antipsychotic Evaluation : A pharmacological assessment revealed that the compound effectively reduced hyperactivity in amphetamine-induced models, suggesting its potential utility as an antipsychotic agent .
  • Neuroprotection Assessment : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its possible application in neurodegenerative disease treatment .

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